Enantiomer-Dependent Olfactory Profile: (S) vs. (R) Enantiomer and Racemate
The (S) and (R) enantiomers of ethyl 3-methyl-2-oxopentanoate exhibit qualitatively and quantitatively distinct olfactory properties that directly impact fragrance-formulation value. According to U.S. Patent 6,159,929 (Firmenich SA), (+)-ethyl (S)-3-methyl-2-oxopentanoate presents a typical walnut note accompanied by walnut-husk, pungent, ethereal, and slightly fruity character with a fruity-apple note [1]. In contrast, (−)-ethyl (R)-3-methyl-2-oxopentanoate also has a typical walnut note but its odour is more pungent, more dry, less powerful, and does not possess the fruity-apple note [1]. The racemate contributes a fruity, walnut note described as 'very natural' that was not previously available to perfumers [1]. Snowden et al. further confirmed that (+)-3 is more powerful and less pungent than its antipode, and that ethyl 3-methyl-2-oxopentanoate (3) exhibits a strong, fresh walnut, fruity odour of special interest among the homologous series 2–8 [2]. This hedonic differential means that (S) enantiomer procurement is mandatory when a powerful, fruity-apple-tinged walnut top note is desired; the (R) enantiomer or racemate will deliver a distinctly different sensory outcome.
| Evidence Dimension | Organoleptic profile (odor quality and intensity) |
|---|---|
| Target Compound Data | (+)-Ethyl (S)-3-methyl-2-oxopentanoate: walnut, walnut-husk, pungent, ethereal, slightly fruity, with fruity-apple note; more powerful, less pungent than (R) |
| Comparator Or Baseline | (−)-Ethyl (R)-3-methyl-2-oxopentanoate: walnut, more pungent, more dry, less powerful, lacking fruity-apple note. Racemate: fruity, walnut, very natural, new to perfumer's palette. |
| Quantified Difference | (S) enantiomer possesses fruity-apple note (absent in (R)); (S) is more powerful and less pungent than (R) (qualitative panel assessment). |
| Conditions | Expert perfumer panel evaluation; enantiomers synthesised from (L)-(+)-isoleucine and (L)-(+)-allo-isoleucine, respectively [1][2]. |
Why This Matters
For fragrance procurement, only the (S) enantiomer delivers the complete olfactory profile (walnut + fruity-apple); substituting the (R) enantiomer or racemate alters the fragrance character and intensity in a perceptible, formulation-relevant manner.
- [1] Snowden, R. L.; Pamingle, H.; Vial, C. Optically active esters and their use as perfuming ingredients. U.S. Patent 6,159,929, Example 1, col. 3, lines 64–71; col. 2, lines 53–67. Firmenich SA, December 12, 2000. View Source
- [2] Snowden, R. L.; Grenno, R.; Vial, C. Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Flavour Fragr. J. 2005, 20, 372–380. View Source
